(R)-(+)-8-Hydroxy-DPAT hydrobromide

5-HT1A G protein activation efficacy

Choose (R)-(+)-8-Hydroxy-DPAT hydrobromide for unequivocal enantioselective pharmacology. This pure R(+) enantiomer achieves 90% maximal efficacy at 5-HT1A—4-fold more behaviorally potent than S(-) and substantially more efficacious than buspirone. Unlike racemic (±)-8-OH-DPAT, the pure R-enantiomer eliminates confounding partial agonism from the S(-) isomer and provides unique α2B adrenoceptor partial agonism (Ki ~100 nM), enabling precise dissection of 5-HT1A versus α2B contributions. Essential reference standard for [35S]GTPγS binding, cAMP, and behavioral assays.

Molecular Formula C16H26BrNO
Molecular Weight 328.29 g/mol
CAS No. 78095-19-9
Cat. No. B1662578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-8-Hydroxy-DPAT hydrobromide
CAS78095-19-9
Synonyms(2R)-(+)-8-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide
Molecular FormulaC16H26BrNO
Molecular Weight328.29 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br
InChIInChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H/t14-;/m1./s1
InChIKeyBATPBOZTBNNDLN-PFEQFJNWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(+)-8-Hydroxy-DPAT hydrobromide (CAS 78095-19-9): Stereochemically Defined 5-HT1A Full Agonist for Serotonergic Signaling Research


(R)-(+)-8-Hydroxy-DPAT hydrobromide is the active enantiomer of the classic 5-HT1A agonist 8-OH-DPAT, functioning as a potent, near-full agonist at the 5-HT1A receptor [1]. It serves as a stereochemically defined tool compound for investigating serotonergic pharmacology, enabling researchers to distinguish enantioselective effects from those observed with racemic 8-OH-DPAT preparations . The compound also exhibits moderate affinity at the 5-HT7 receptor and demonstrates enantioselective partial agonist activity at the human α2B adrenoceptor, providing a nuanced pharmacological profile beyond a simple 5-HT1A activation [2][3]. Its use as a reference standard in behavioral, electrophysiological, and neurochemical assays underscores its importance in basic and translational neuroscience research.

Why Generic 5-HT1A Agonist Selection Is Insufficient: The Case for Stereochemically Pure (R)-(+)-8-OH-DPAT Hydrobromide


Direct substitution of (R)-(+)-8-OH-DPAT with racemic (±)-8-OH-DPAT or other 5-HT1A agonists like buspirone is pharmacologically unsound due to significant differences in enantioselective efficacy, receptor subtype selectivity, and functional outcomes. The S(-)-enantiomer of 8-OH-DPAT acts as a partial agonist with only 57% maximal efficacy relative to 5-HT at the 5-HT1A receptor, whereas the R(+)-enantiomer achieves 90% efficacy [1]. This translates to a 4-fold difference in in vivo behavioral potency in passive avoidance tasks [2]. Furthermore, (R)-(+)-8-OH-DPAT exhibits unique enantioselective partial agonism at the human α2B adrenoceptor (Ki ~100 nM) not observed with the S(-)-enantiomer (Ki ~1.5-2.5 µM) [3]. Consequently, using a racemic mixture introduces a confounding variable: a sub-population of receptors activated only partially by the S(-) isomer, obscuring the true maximal response achievable with the pure (R)-enantiomer and potentially introducing off-target α2B-mediated effects not present with alternative 5-HT1A agonists like buspirone.

Quantitative Differential Evidence: (R)-(+)-8-OH-DPAT Hydrobromide vs. Comparators


Enantioselective 5-HT1A Receptor Efficacy: R(+) vs. S(-) Isomer in GTPγS Binding Assays

The R(+) enantiomer of 8-OH-DPAT exhibits significantly higher maximal efficacy at the human 5-HT1A receptor compared to the S(-) isomer. In [35S]GTPγS binding assays measuring G protein activation, R(+)-8-OH-DPAT achieved a maximal effect of 90% relative to that of the endogenous agonist 5-HT, whereas S(-)-8-OH-DPAT reached only 57% maximal efficacy [1]. This difference in intrinsic activity is critical for experiments requiring full receptor activation. In separate studies using C6-glial cells, R(+)-8-OH-DPAT stimulated [35S]GTPγS binding with a relative efficacy of 0.87 compared to 5-HT (set at 1.00), while the S(-) enantiomer showed a significantly lower efficacy of 0.68 [2].

5-HT1A G protein activation efficacy stereoselectivity GTPγS

Stereoselective Potency at Human 5-HT1D Receptors: R(+) vs. S(-) and Racemic 8-OH-DPAT

At cloned human 5-HT1D receptors, R(+)-8-OH-DPAT is markedly more potent than its S(-) counterpart and the racemic mixture. In functional cAMP assays using transfected C6-glial cells, R(+)-8-OH-DPAT exhibited an EC50 of 30 nM, demonstrating potent intrinsic activity [1]. Racemic 8-OH-DPAT was 2-fold less potent (estimated EC50 ~60 nM), and S(-)-8-OH-DPAT was 75-fold less potent (estimated EC50 ~2.25 µM) [1]. This steep stereoselectivity gradient contrasts with the reported lack of stereoselectivity at the 5-HT1A receptor binding level, highlighting a functional difference that could influence experimental outcomes where 5-HT1D receptors are co-expressed.

5-HT1D cAMP potency stereoselectivity functional assay

Enantioselective α2B Adrenoceptor Partial Agonism: A Unique Off-Target Profile of the R(+) Enantiomer

Beyond its primary 5-HT1A activity, (R)-(+)-8-OH-DPAT exhibits a unique enantioselective interaction with the human α2B adrenoceptor not observed with the S(-) enantiomer. Binding studies revealed that (+)8-OH-DPAT has a Ki of approximately 100 nM at the hα2B receptor, showing about 10-fold selectivity over hα2A and hα2C subtypes, whereas the S(-) enantiomer displays weak, non-selective affinity across all three α2 subtypes (Ki ~1.5-2.5 µM) [1]. Functional characterization using [35S]GTPγS binding and GIRK current recordings in Xenopus oocytes confirmed that (+)8-OH-DPAT acts as a partial agonist at hα2B receptors [1]. This property is absent in many other 5-HT1A agonists like buspirone and must be accounted for when interpreting in vivo data.

α2B adrenoceptor off-target GIRK partial agonism stereoselectivity

In Vivo Behavioral Differentiation: Antidepressant-Like Activity of 8-OH-DPAT vs. Buspirone in the Rat Forced Swim Test

In a direct comparative study using the rat forced swim test, (±)8-OH-DPAT demonstrated potent antidepressant-like activity, whereas the clinically used 5-HT1A partial agonist buspirone was inactive. (±)8-OH-DPAT significantly reduced immobility time with a minimal effective dose (MED) of 0.16 mg/kg s.c. [1]. In contrast, buspirone failed to reduce immobility at any dose tested [1]. This functional divergence highlights that 5-HT1A receptor agonism alone does not guarantee antidepressant-like effects in this model and suggests that the near-full agonist efficacy of 8-OH-DPAT is required for this behavioral readout.

forced swim test antidepressant buspirone immobility in vivo

Analytical Identity and Enantiomeric Purity: Ensuring Reproducible Pharmacological Outcomes

The enantiomeric purity of (R)-(+)-8-OH-DPAT is a critical quality attribute directly linked to its pharmacological activity. Ion-pair chromatographic separation using a chiral counter-ion (N-benzyloxycarbonylglycyl-L-proline) enabled determination of enantiomeric purities of >99.8% ee for both the (+)- and (-)-enantiomers [1]. This high degree of stereochemical purity ensures that the observed biological effects are solely attributable to the R(+) enantiomer and are not confounded by the presence of the less efficacious S(-) isomer. Commercial vendors specify purity of ≥98% (HPLC) for the hydrobromide salt , though this value may represent chemical purity rather than enantiomeric excess; researchers requiring precise stereochemical control should verify enantiomeric purity via chiral analytical methods.

enantiomeric purity HPLC chiral separation quality control ee

Defined Applications of (R)-(+)-8-Hydroxy-DPAT Hydrobromide in Neuroscience and Drug Discovery


Pharmacological Validation of 5-HT1A Receptor-Mediated Signaling in Recombinant Cell Lines

As a near-full agonist with 90% efficacy relative to 5-HT at the 5-HT1A receptor [1], (R)-(+)-8-OH-DPAT serves as an essential positive control in [35S]GTPγS binding assays, cAMP inhibition studies, and calcium flux assays. Its high maximal efficacy distinguishes it from partial agonists like buspirone (67% efficacy) and the S(-) enantiomer (57% efficacy), allowing researchers to establish the maximum possible receptor response in their specific cellular system. This is particularly critical when characterizing novel biased agonists or when screening for allosteric modulators where a full-agonist reference is required to define the system's dynamic range.

In Vivo Behavioral Pharmacology: Inducing the Serotonergic Behavioral Syndrome and 5-HT1A-Mediated Hypothermia

(R)-(+)-8-OH-DPAT reliably and dose-dependently elicits the classic 5-HT1A-mediated behavioral syndrome in rodents, including forepaw treading, flat body posture, and lower lip retraction, at doses as low as 0.16 mg/kg s.c. [1]. It also produces robust, dose-dependent hypothermia, with decreases in core body temperature of ≥4°C observed in sensitive rat strains [2]. This robust and predictable in vivo response makes it an ideal tool for studies examining 5-HT1A receptor sensitivity, tolerance development following chronic antidepressant treatment, and the functional impact of genetic manipulations targeting the serotonergic system. Its brain-penetrant nature ensures central receptor engagement.

Investigating the Role of α2B Adrenoceptors in Modulating 5-HT1A-Mediated Effects In Vivo

Given the unique enantioselective partial agonist activity of (R)-(+)-8-OH-DPAT at the human α2B adrenoceptor (Ki ~100 nM), but not at α2A or α2C subtypes [1], this compound provides a distinct pharmacological tool to dissect the contribution of α2B receptors to complex behavioral or physiological outcomes. In studies where 5-HT1A activation is the primary focus, the absence of significant α2B activity with the S(-) enantiomer or buspirone allows for comparative analysis to isolate α2B-mediated components. This application is valuable in cardiovascular research and studies of central noradrenergic modulation.

Reference Standard for Analytical Method Development and Pharmacokinetic Studies Requiring Enantioselective Quantitation

The high enantiomeric purity (>99.8% ee) of (R)-(+)-8-OH-DPAT, as established by chiral HPLC methods [1], qualifies it as a suitable reference standard for developing and validating enantioselective analytical assays. This is crucial for pharmacokinetic-pharmacodynamic (PK/PD) studies in rodents, where no in vivo enantiomeric interconversion from the R- to S-form has been observed [2]. Researchers quantifying brain and plasma levels of (R)-(+)-8-OH-DPAT following systemic administration require a certified pure reference material to ensure accurate calibration curves and reliable determination of exposure-response relationships.

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